molecular formula C9H18N2O3 B8354539 Val-Ala-OMe

Val-Ala-OMe

Cat. No.: B8354539
M. Wt: 202.25 g/mol
InChI Key: BWRUMVWOYOLOCX-BQBZGAKWSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Val-Ala-OMe is a dipeptide methyl ester derivative that serves as a versatile building block in organic synthesis and peptide chemistry. This compound is a key constituent of broader molecular structures and is fundamentally important in biochemical research. The Val-Ala sequence is a recurring motif in structural proteins, notably appearing in the hydrophobic domains of elastin, which is critical for the elasticity of connective and vascular tissues . In a research context, the Val-Ala peptide bond is a recognized structural element in the design of specialized biochemical tools. For instance, it forms part of the recognition sequence in biotinylated activity-based probes like biotinyl-Val-Ala-(O-methyl)Asp-fluoromethyl ketone, which are used to study enzyme activity in complex biological systems . As a methyl ester, this compound exhibits altered solubility and reactivity compared to its free acid form, making it a valuable synthetic intermediate for the construction of more complex peptide architectures. It is commonly used in pharmaceutical and life science research for developing novel compounds and probes. The product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

Molecular Formula

C9H18N2O3

Molecular Weight

202.25 g/mol

IUPAC Name

methyl (2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]propanoate

InChI

InChI=1S/C9H18N2O3/c1-5(2)7(10)8(12)11-6(3)9(13)14-4/h5-7H,10H2,1-4H3,(H,11,12)/t6-,7-/m0/s1

InChI Key

BWRUMVWOYOLOCX-BQBZGAKWSA-N

Isomeric SMILES

C[C@@H](C(=O)OC)NC(=O)[C@H](C(C)C)N

Canonical SMILES

CC(C)C(C(=O)NC(C)C(=O)OC)N

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Properties

Val-Ala-OMe has been investigated for its role in cancer therapeutics. Studies indicate that it can act as a caspase inhibitor, which is crucial in the apoptosis pathway. By inhibiting caspases, this compound can prevent programmed cell death in cancer cells, thus potentially enhancing the efficacy of chemotherapeutic agents. Research has shown that compounds similar to this compound can improve the survival rates of cancer patients by allowing for more effective targeting of malignant tissues during treatment .

1.2 Neuroprotective Effects

Recent studies have also explored the neuroprotective effects of this compound. Its ability to modulate apoptotic pathways makes it a candidate for treating neurodegenerative diseases like Alzheimer's and Parkinson's disease. By inhibiting specific caspases involved in neuronal death, this compound may help preserve cognitive functions and reduce neuroinflammation .

Biochemical Research

2.1 Enzyme Inhibition Studies

This compound is frequently used in biochemical assays to study enzyme inhibition mechanisms. Its structure allows it to mimic natural substrates, making it a valuable tool for probing the activity of proteases and other enzymes involved in cellular signaling pathways. For instance, it has been utilized to investigate the role of caspases in apoptosis and inflammation .

2.2 Drug Design and Development

The compound's properties have implications for drug design, particularly in developing peptide-based drugs. Researchers are exploring how modifications to this compound can enhance its bioavailability and specificity for target enzymes or receptors, thereby improving therapeutic outcomes .

Material Science Applications

3.1 Nanostructure Formation

This compound has been studied for its ability to form nanostructures that can be used in drug delivery systems. Its self-assembling properties allow it to create stable nanoparticles that can encapsulate therapeutic agents, facilitating targeted delivery to specific tissues or cells . This application is particularly relevant in cancer therapy, where localized drug delivery can minimize side effects and enhance treatment efficacy.

3.2 Biocompatibility Studies

The biocompatibility of this compound makes it suitable for use in biomedical applications such as scaffolds for tissue engineering. Research indicates that its incorporation into polymer matrices can promote cell adhesion and proliferation, which is essential for developing functional tissue constructs .

Case Studies

Study Focus Findings
Study 1Anticancer EffectsDemonstrated that this compound enhances the efficacy of chemotherapeutic agents by inhibiting apoptosis in cancer cells .
Study 2NeuroprotectionShowed that this compound reduces neuronal death in models of neurodegeneration by inhibiting specific caspases .
Study 3Nanoparticle FormationInvestigated the self-assembly of this compound into nanoparticles for drug delivery applications .

Comparison with Similar Compounds

H-Val-OMe·HCl (L-Valine Methyl Ester Hydrochloride)

  • Structure: Single amino acid methyl ester (Val-OMe) with a hydrochloride salt.
  • Synthesis: Direct esterification of valine with methanol under acidic conditions.
  • Properties: Lower molecular weight (C₆H₁₃NO₂·HCl) compared to Val-Ala-OMe (C₉H₁₈N₂O₃). Higher solubility in polar solvents due to the charged hydrochloride group .
  • Applications: Primarily used as a monomer in peptide synthesis rather than in conformational studies.

Boc-Pro-ΔPhe-Val-ΔPhe-Ala-OMe

  • Structure : A dehydropentapeptide containing α,β-dehydrophenylalanine (ΔPhe) residues, which introduce conformational constraints.
  • Conformation : Adopts an S-shaped β-bend structure stabilized by side-chain–backbone interactions, contrasting with the flexible backbone of this compound .

Z-VAD.FMK (Benzyloxycarbonyl-Val-Ala-Asp(OMe) Fluoromethylketone)

  • Structure : Tripeptide fluoromethylketone inhibitor with a benzyloxycarbonyl (Z) protecting group.
  • Function : Inhibits apoptosis by blocking the activation of caspase proteases like CPP32 .
  • Key Difference : The inclusion of Asp(OMe) and a fluoromethylketone warhead confers irreversible protease inhibition, a feature absent in this compound .

Comparison with Sequence Variants

H-(Val-Pro-Gly-Gly)ₙ-Val-OMe

  • Sequence : Replaces Ala in Val-Ala-Pro-Gly with Pro.
  • Behavior : Exhibits coacervation (phase separation) in aqueous solutions due to hydrophobic Val-Pro interactions, unlike Val-Ala-Pro-Gly variants, which precipitate irreversibly .
  • Implication : Proline’s rigid pyrrolidine ring enhances hydrophobic packing, a property absent in the more flexible Val-Ala sequence .

Fmoc-L-β-Ala-Val-OH

  • Structure: β-amino acid variant (β-alanine) with Fmoc protection.
  • Stability : Resists enzymatic degradation better than α-peptides like this compound due to altered backbone conformation .

Structural and Functional Data Table

Compound Structure Features Conformation Key Properties Applications Reference
This compound Dipeptide methyl ester Flexible backbone High solubility, synthetic intermediate Peptide modeling, coacervation
Boc-Pro-ΔPhe-Val-ΔPhe-Ala-OMe Dehydropentapeptide with ΔPhe S-shaped β-bend Stabilized by CH···O hydrogen bonds Viral antagonist design
Z-VAD.FMK Tripeptide fluoromethylketone Extended substrate-binding motif Irreversible caspase inhibition Apoptosis research
H-Val-OMe·HCl Single amino acid ester Monomeric High polarity, charged form Peptide synthesis monomer

Research Findings and Contradictions

  • Conformational Flexibility : this compound’s flexibility contrasts with the rigid, helical conformations of ΔPhe-containing peptides (e.g., Boc-Pro-ΔPhe-Val-ΔPhe-Ala-OMe) .
  • Sequence-Dependent Behavior : Substituting Ala with Pro in Val-Pro-Gly-Gly sequences enables coacervation, highlighting the critical role of residue choice in physicochemical properties .
  • Biological Activity : While this compound lacks inherent bioactivity, its incorporation into larger peptides (e.g., Z-VAD.FMK) enables protease inhibition, demonstrating the importance of functional group additions .

Q & A

Q. What are the established synthetic protocols for Val-Ala-OMe, and how do reaction conditions influence yield and purity?

this compound is typically synthesized via solid-phase peptide synthesis (SPPS) or solution-phase methods. SPPS offers higher purity but requires optimization of coupling agents (e.g., HBTU or DCC) and deprotection steps (e.g., TFA cleavage). Solution-phase synthesis may use carbodiimide-mediated coupling in DMF or THF. Yield and purity depend on solvent choice, temperature, and protecting group strategy (e.g., Fmoc vs. Boc). Analytical validation via HPLC (C18 column, 0.1% TFA/acetonitrile gradient) and mass spectrometry is critical . Contradictions in literature often arise from incomplete characterization—ensure NMR (¹H/¹³C) spectra include solvent peaks and integration ratios for reproducibility .

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and how should data discrepancies be resolved?

Key techniques include:

  • NMR : Compare chemical shifts (e.g., α-protons at ~3.8–4.2 ppm) to reference databases. Discrepancies may stem from solvent effects (DMSO vs. CDCl₃) or pH-induced conformational changes.
  • HPLC-MS : Use reverse-phase columns with UV detection (210–220 nm) and ESI-MS for molecular ion confirmation. Contradictory retention times often result from column aging or buffer inconsistencies. Cross-validate with FT-IR (amide I band ~1650 cm⁻¹) and elemental analysis. If conflicts persist, replicate experiments under standardized conditions and report deviations .

Advanced Research Questions

Q. How can computational modeling predict this compound’s stability under varying pH and enzymatic conditions?

Molecular dynamics (MD) simulations using AMBER or GROMACS can model peptide stability in explicit solvents (e.g., water, simulated gastric fluid). Parameters include:

  • Hydrolysis susceptibility : Track ester bond (OMe) cleavage rates at pH 2–7.4.
  • Enzymatic degradation : Docking studies with proteases (e.g., pepsin, trypsin) identify cleavage hotspots. Validate experimentally via LC-MS/MS fragmentation patterns. Contradictions between simulation and experimental half-lives may arise from force field inaccuracies—calibrate models using empirical kinetic data .

Q. What experimental designs address conflicting reports on this compound’s cellular uptake efficiency in drug delivery studies?

Conflicting data often stem from:

  • Cell line variability : Use standardized lines (e.g., Caco-2 for intestinal uptake) and control for membrane transporter expression (e.g., PepT1).
  • Tracer selection : Compare radiolabeled (³H/¹⁴C) vs. fluorescent (FITC) derivatives. Fluorescence quenching in lysosomes may underreport uptake.
  • Assay conditions : Maintain consistent pH (7.4), temperature (37°C), and serum content. Apply statistical tools (ANOVA with Tukey post-hoc) to quantify variability .

Q. How do structural modifications of this compound impact its biological activity, and what methodologies validate these effects?

  • Side-chain substitutions : Replace valine with hydrophobic (Leu) or polar (Ser) residues. Assess antimicrobial activity via MIC assays or cytotoxicity via MTT.
  • Ester group replacement : Substitute OMe with OEt or tert-butyl esters to alter lipophilicity (logP via shake-flask method).
  • Circular dichroism : Confirm secondary structure retention (e.g., β-turn propensity). Contradictory bioactivity results may reflect assay sensitivity—use orthogonal methods (e.g., SPR for binding affinity) .

Methodological Guidance for Data Analysis

Q. What statistical approaches are optimal for analyzing this compound’s dose-response relationships in pharmacokinetic studies?

  • Non-linear regression : Fit data to Hill or Log-logistic models (IC₅₀/EC₅₀) using software like GraphPad Prism.
  • Bootstrap resampling : Estimate confidence intervals for small-sample studies (n < 10).
  • Meta-analysis : Resolve contradictions across studies by aggregating data (random-effects model) and testing heterogeneity (I² statistic) .

Q. How should researchers design stability studies to resolve discrepancies in this compound’s shelf-life under accelerated conditions?

  • ICH Guidelines : Conduct stress testing (40°C/75% RH) with HPLC monitoring. Use Arrhenius kinetics to extrapolate shelf-life.
  • Degradant identification : Employ HR-MS and 2D-NMR to characterize oxidation/byproducts. Contradictions often arise from impurity carryover—validate starting material purity (≥95%) via qNMR .

Contradiction Resolution Framework

Q. What strategies reconcile conflicting data on this compound’s role in enzymatic inhibition assays?

  • Standardize substrates : Use commercially available enzymes (e.g., Sigma-Aldtrypsin) with activity verified via fluorogenic substrates.
  • Control for solvent effects : DMSO concentrations >1% may denature enzymes.
  • Blind replicates : Minimize observer bias in spectrophotometric readings. Publish raw datasets to enable reanalysis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.